o-Dianisidine hydrochloride
Overview
Description
o-Dianisidine hydrochloride: is an organic compound with the formula C14H16N2O2 · 2HCl . It is a colorless or white solid that is derived via the benzidine rearrangement from o-anisidine. This compound is a bifunctional molecule and is used as a precursor to some azo dyes by forming the bis(diazonium) derivative, which is then coupled to diverse aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Dianisidine hydrochloride can be synthesized through the benzidine rearrangement of o-anisidine. The reaction involves the rearrangement of the o-anisidine molecule under acidic conditions to form o-dianisidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same benzidine rearrangement process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: o-Dianisidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of o-dianisidine.
Reduction: The major products are different amine derivatives.
Substitution: The major products depend on the nucleophile used but generally include substituted o-dianisidine derivatives.
Scientific Research Applications
Chemistry: o-Dianisidine hydrochloride is used as a chromogen in enzyme-linked immunosorbent assays (ELISA) procedures, particularly those utilizing horseradish peroxidase conjugates. It produces a soluble end product that is yellow-orange in color and can be read spectrophotometrically at 405 nm .
Biology: In biological research, this compound is used to assay the activity of peroxidase enzymes. It is also used in the determination of glucose levels in aqueous solutions, such as serum, using a coupled enzyme system with glucose oxidase and peroxidase .
Medicine: The compound is used in various diagnostic assays to measure enzyme activity, including myeloperoxidase activity assays .
Industry: this compound is a precursor to some azo dyes, which are used in textile and paper industries. Some commercial dyes derived from o-dianisidine include C.I. Direct Blue 1, 15, 22, 84, and 98 .
Mechanism of Action
The mechanism of action of o-dianisidine hydrochloride involves its role as a substrate in enzymatic reactions. For instance, in peroxidase assays, this compound acts as an electron donor, which is oxidized by the peroxidase enzyme in the presence of hydrogen peroxide. This oxidation results in a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Benzidine: Another bifunctional compound used in the synthesis of dyes.
o-Anisidine: The precursor to o-dianisidine.
3,3’-Dimethoxybenzidine: A compound with similar structural features and applications.
Uniqueness: o-Dianisidine hydrochloride is unique due to its specific use as a chromogen in ELISA procedures and its role in the synthesis of specific azo dyes. Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRTZMDBPOUHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036848 | |
Record name | 3,3'-Dimethoxybenzidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. | |
Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18133 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
111984-09-9, 20325-40-0, 28716-14-5 | |
Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18133 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Dianisidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC210953 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Dimethoxybenzidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DIANISIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.